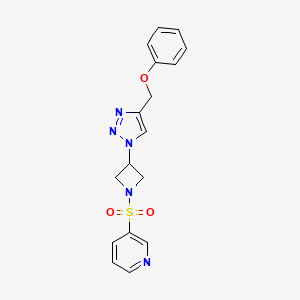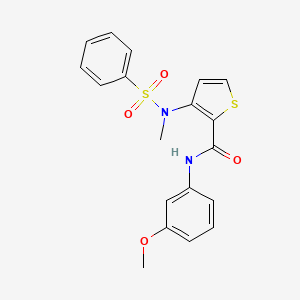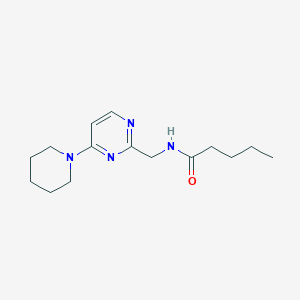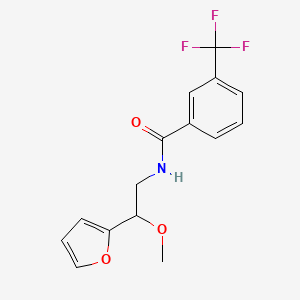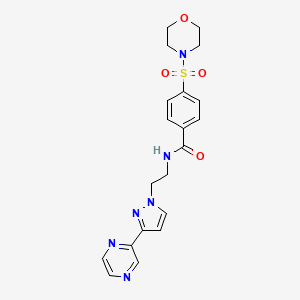
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as Mps-BAY 2B, is a small molecule inhibitor that has been used in various scientific research applications. This compound is a potent inhibitor of the mitotic checkpoint kinase BUB1, which plays a crucial role in cell division.
Mecanismo De Acción
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B inhibits the activity of BUB1, which is a kinase that plays a crucial role in the mitotic checkpoint. BUB1 is involved in the regulation of chromosome segregation during cell division. When there are errors in chromosome alignment, BUB1 activates the mitotic checkpoint, which halts the cell cycle and allows time for the errors to be corrected. 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B inhibits the activity of BUB1, which leads to defects in chromosome segregation and cell death.
Biochemical and Physiological Effects
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has been shown to induce apoptosis in cancer cells by inhibiting the activity of BUB1. Apoptosis is a form of programmed cell death that occurs when cells are damaged or no longer needed. 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has also been shown to cause defects in chromosome segregation, which can lead to cell death. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B in lab experiments is its specificity for BUB1. This compound has been shown to selectively inhibit the activity of BUB1 without affecting other kinases. This specificity allows researchers to study the role of BUB1 in cell division without interference from other proteins. One limitation of using 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B is its toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B. One direction is to identify new inhibitors of BUB1 with improved potency and selectivity. Another direction is to study the role of BUB1 in other cellular processes, such as DNA damage response and DNA repair. Additionally, researchers could investigate the use of 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B in combination with other cancer therapies to improve treatment outcomes. Finally, the development of new delivery methods for 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B could increase its efficacy and reduce toxicity in vivo.
Métodos De Síntesis
The synthesis method of 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B involves a series of chemical reactions that yield the final product. The first step involves the synthesis of 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol, which is then converted to 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 4-(chlorosulfonyl)benzoic acid to yield 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. The final product is a white solid with a molecular weight of 505.97 g/mol.
Aplicaciones Científicas De Investigación
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has been used in various scientific research applications, including cancer research, cell biology, and drug discovery. This compound has been shown to inhibit the growth of cancer cells by targeting BUB1, which is overexpressed in many types of cancer. 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has also been used to study the role of BUB1 in mitosis and its interaction with other proteins involved in cell division. Additionally, this compound has been used as a tool in drug discovery to identify new inhibitors of BUB1.
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-20(23-8-10-25-9-5-18(24-25)19-15-21-6-7-22-19)16-1-3-17(4-2-16)31(28,29)26-11-13-30-14-12-26/h1-7,9,15H,8,10-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOTDNZNMFPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

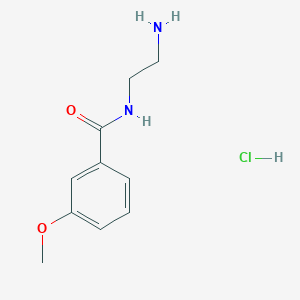
![N-(2,6-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931328.png)
![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2931329.png)
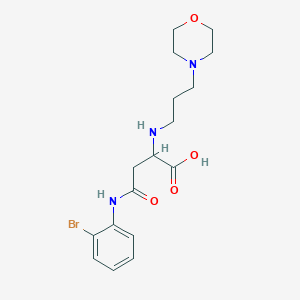
![N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931334.png)
